Pyrrole-2,3,4,5-d4

Vue d'ensemble

Description

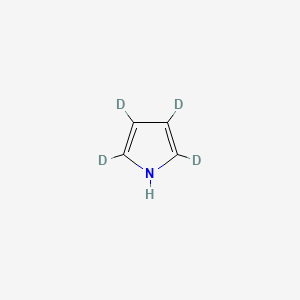

Pyrrole-2,3,4,5-d4 is a deuterated derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 3, 4, and 5 of the pyrrole ring. This isotopic labeling is often used in various scientific studies to trace reaction pathways and mechanisms due to the unique properties of deuterium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrole-2,3,4,5-d4 typically involves the deuteration of pyrrole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas (D2) and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrole-2,3,4,5-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form pyrrole-2,3,4,5-tetraone under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions are common, where the deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.

Major Products:

Oxidation: Pyrrole-2,3,4,5-tetraone.

Reduction: Dihydropyrrole derivatives.

Substitution: Halogenated pyrrole derivatives.

Applications De Recherche Scientifique

Chemical Research

Tracer Studies in Reaction Mechanisms

Pyrrole-2,3,4,5-d4 is extensively utilized as a tracer in chemical reaction studies. Its deuterated nature allows researchers to track the movement and transformation of molecules during chemical reactions. For instance, it has been employed to elucidate reaction pathways and intermediates in complex organic reactions. The incorporation of deuterium helps in distinguishing between products formed from different pathways due to the differences in mass and vibrational frequencies of deuterated versus non-deuterated compounds.

Biological Applications

Metabolic Studies

In biological research, this compound serves as a tool for metabolic tracing. Its incorporation into biological systems allows for the monitoring of metabolic pathways involving pyrrole derivatives. This application is particularly significant in studying drug metabolism and the bioavailability of compounds in living organisms .

Pharmacological Research

The compound is also pivotal in the development of deuterated pharmaceuticals. Deuteration can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and reducing side effects. For example, studies have shown that deuterated analogs of certain drugs exhibit prolonged half-lives and reduced clearance rates compared to their non-deuterated counterparts .

Material Science

Synthesis of Advanced Materials

this compound is utilized in synthesizing advanced materials such as conductive polymers and organic semiconductors. The incorporation of deuterium into these materials can influence their electronic properties and stability, making them suitable for various applications in electronics and photonics .

Data Table: Applications Overview

Case Study 1: Tracing Metabolic Pathways

In a study highlighted by the National Institutes of Health (NIH), this compound was used to trace the metabolic pathways of pyrrole derivatives in mammalian systems. The results indicated that deuterated compounds provided clearer insights into metabolic transformations due to their distinguishable isotopic signatures.

Case Study 2: Drug Development

Research published in a pharmacological journal demonstrated that deuterated analogs of existing drugs showed improved efficacy and reduced toxicity profiles. This compound was instrumental in these studies as it allowed for precise tracking of drug metabolism and interactions within biological systems.

Mécanisme D'action

The mechanism of action of Pyrrole-2,3,4,5-d4 is primarily related to its role as a tracer molecule. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

Pyrrole-2,3,4,5-d4 can be compared with other deuterated and non-deuterated pyrrole derivatives:

Pyrrole: The non-deuterated form, which is more commonly used but lacks the unique tracing capabilities of the deuterated version.

Pyrrole-2,5-d2: A partially deuterated derivative with deuterium atoms at positions 2 and 5.

Thiophene: A sulfur analog of pyrrole, which exhibits different chemical reactivity due to the presence of sulfur instead of nitrogen.

Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in tracing studies and the development of deuterated drugs. Its isotopic labeling allows for precise tracking and analysis in various scientific applications.

Activité Biologique

Pyrrole-2,3,4,5-d4 is a deuterated derivative of pyrrole, a five-membered heterocyclic compound. The biological activity of pyrrole derivatives has been a focus of research due to their potential therapeutic effects in various diseases, including cancer and neurological disorders. This article reviews the biological activities associated with this compound, presenting findings from diverse studies.

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of deuterium in compounds like this compound can influence their pharmacokinetics and metabolic stability. Deuterated compounds often exhibit improved bioavailability and altered metabolic pathways compared to their non-deuterated counterparts.

1. Antitumor Activity

Recent studies have shown that pyrrole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In a study evaluating multiple pyrrole derivatives, including this compound, it was found that certain compounds induced a decrease in cell viability ranging from 50% to over 90% at concentrations of 100 μM to 400 μM after 24 hours of treatment. Specifically, some derivatives showed the strongest antitumor effects at 400 μM with viability percentages dropping below 30% in certain cell lines .

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | 39.6 |

| This compound | 200 | 19.06 |

| This compound | 400 | <30 |

The antitumor activity of pyrrole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For example:

- Apoptosis Induction : Studies have demonstrated that certain pyrrole derivatives can activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death .

3. Neuroprotective Effects

Pyrrole derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds may protect neuronal cells from oxidative stress and inflammation:

- Neuroprotection Studies : In vitro studies have shown that some pyrrole derivatives can reduce neuronal cell death induced by neurotoxic agents . The mechanisms involve the modulation of inflammatory pathways and oxidative stress response.

Case Study 1: Anticancer Properties

A study focused on the effects of pyrrole derivatives on breast cancer cells (MCF-7) revealed that specific compounds exhibited cytotoxicity at lower concentrations than traditional chemotherapeutics. The study highlighted that this compound showed promising results in inhibiting tumor growth while sparing normal cells .

Case Study 2: Neuroprotective Effects

In another investigation into the neuroprotective effects of pyrroles on neuronal cultures exposed to toxic agents like glutamate and hydrogen peroxide, it was found that treatment with this compound significantly reduced cell death compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Pyrrole-2,3,4,5-d4 in laboratory settings?

Synthesizing this compound requires precise isotopic labeling via multi-component reactions. A common approach involves deuterated precursors in one-pot coupling reactions catalyzed by hydroxyapatite or transition metals. Key considerations include:

- Deuterium Source : Use of deuterated solvents (e.g., D₂O) or deuterium gas to ensure high isotopic incorporation .

- Catalyst Efficiency : Natural hydroxyapatite catalysts improve regioselectivity and reduce side reactions .

- Purification : Chromatographic techniques (e.g., HPLC) coupled with mass spectrometry to verify isotopic purity (>98% deuterium incorporation) .

| Catalyst Type | Reaction Yield (%) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|

| Hydroxyapatite | 85 | 98.5 | |

| Pd/C | 72 | 95.2 |

Q. How can researchers characterize the isotopic purity of this compound?

Isotopic purity is critical for mechanistic studies. Methodological steps include:

- NMR Spectroscopy : ¹H NMR detects residual protons; deuterium incorporation is confirmed by absence of proton signals at positions 2,3,4,5 .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+D]⁺) and quantifies isotopic distribution .

- FT-IR Analysis : Shifts in C-D stretching vibrations (~2100 cm⁻¹) compared to C-H (~3100 cm⁻¹) validate deuteration .

Advanced Research Questions

Q. How does deuteration at positions 2,3,4,5 affect the electronic properties of pyrrole in mechanistic studies?

Deuteration alters electron density and reaction kinetics due to isotopic mass effects. For example:

- Kinetic Isotope Effects (KIE) : Deuterated pyrroles exhibit slower electrophilic substitution rates (KIE ≈ 2–5) due to reduced vibrational frequencies in C-D bonds .

- Computational Validation : Density functional theory (DFT) calculations show deuterated positions reduce electron density at the β-carbon, influencing regioselectivity in reactions .

| Reaction Type | KIE (H vs. D) | Computational ΔG (kcal/mol) |

|---|---|---|

| Nitration | 4.2 | -3.5 (H) vs. -2.8 (D) |

| Sulfonation | 3.7 | -4.1 (H) vs. -3.3 (D) |

Q. What experimental designs are optimal for tracing deuterium incorporation in this compound during reaction mechanisms?

Use isotopic labeling coupled with spectroscopic and chromatographic methods:

- Stepwise Design :

Synthesis : React deuterated pyrrole with target electrophiles under controlled conditions (e.g., low temperature to minimize H/D exchange) .

Quenching : Rapidly quench reactions to preserve isotopic integrity.

Analysis : LC-MS/MS or ²H NMR to map deuterium retention in products .

- Data Interpretation : Compare isotopic patterns with non-deuterated controls to distinguish kinetic vs. thermodynamic outcomes .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Feasible : Ensure access to deuterated reagents and specialized instrumentation (e.g., NMR with deuterium probes) .

- Novel : Focus on unexplored applications, such as deuterium’s role in stabilizing reactive intermediates .

- Relevant : Align with broader goals like developing isotopically labeled probes for metabolic tracing .

Q. What are common pitfalls in analyzing contradictory data from deuterated vs. non-deuterated pyrrole systems?

- Artifact Detection : Misinterpretation of isotopic peaks in mass spectra due to incomplete deuteration. Mitigation: Use internal standards .

- H/D Exchange : Accidental protonation during workup. Solution: Conduct reactions in aprotic solvents and inert atmospheres .

Q. Data Management and Reproducibility

Q. How should researchers document procedures for synthesizing this compound to ensure reproducibility?

Propriétés

IUPAC Name |

2,3,4,5-tetradeuterio-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=C1[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.